molecular formula C12H16O2 B8745900 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID

Cat. No.: B8745900
M. Wt: 192.25 g/mol
InChI Key: DHFSUPPYOBITGY-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)phenyl]propanoic acid is a substituted propanoic acid derivative featuring an isopropyl (propan-2-yl) group at the meta position of the phenyl ring. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, which share a propanoic acid backbone with aromatic substituents. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The isopropyl group confers hydrophobicity, influencing its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI Key

DHFSUPPYOBITGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID typically involves the Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. One common method includes the reaction of isopropylbenzene with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Impurity Profiles

Several closely related compounds are listed in pharmaceutical impurity standards (), including:

Compound Name CAS RN Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid (Imp. A) 66622-47-7 3-(2-methylpropyl) C₁₃H₁₈O₂ 206.28 Isobutyl (vs. isopropyl) substituent; increased steric bulk .
3-[4-(2-Methylpropyl)phenyl]propanoic Acid (Imp. F) 65322-85-2 4-(2-methylpropyl) C₁₃H₁₈O₂ 206.28 Isobutyl group at para position; altered electronic effects .
2-(4-Methylphenyl)propanoic Acid (Imp. D) 938-94-3 4-methyl C₁₀H₁₂O₂ 164.20 Smaller methyl group; reduced hydrophobicity .

Key Observations :

  • Substituent position (meta vs. para) significantly impacts steric and electronic interactions. For example, Imp. F’s para-substituted isobutyl group may enhance planarity compared to the target compound’s meta-substituted isopropyl group.
  • Bulkier substituents (e.g., isobutyl in Imp. A) increase logP values, suggesting lower aqueous solubility than the target compound’s isopropyl group .

Functionalized Propanoic Acid Derivatives

Amino-Substituted Analogs
  • (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid (CAS 439587-14-1): Contains an amino group and trifluoromethoxy substituent. Molecular weight: 249.19 g/mol. The amino group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
  • (R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid HCl (CAS 2058231-92-6): Features a hydroxyl group at the ortho position. Molecular weight: 217.65 g/mol (HCl salt). The hydroxyl group increases acidity (pKa ~2–3) and solubility in polar solvents compared to the target compound’s non-ionizable isopropyl group .
Sulfonyl and Cyano Derivatives
  • 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic Acid (CAS 1214694-25-3): Molecular weight: 330.36 g/mol. The cyano group is strongly electron-withdrawing, increasing the acidity of the propanoic acid moiety (pKa ~1–2). The sulfonamide group adds hydrogen-bond acceptor sites, enhancing interactions with biological targets .

Thiophene and Heterocyclic Derivatives

  • 3-[4-(Propan-2-yl)phenyl]-3-[(thiophen-2-yl)formamido]propanoic Acid (CAS 861207-47-8): Incorporates a thiophenecarbonylamino group. Molecular weight: 343.42 g/mol. This modification could improve binding affinity to hydrophobic enzyme pockets .

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